molecular formula C15H21NOS B14352423 3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one CAS No. 91948-93-5

3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14352423
CAS No.: 91948-93-5
M. Wt: 263.4 g/mol
InChI Key: IKNOIJKFDAGWSP-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylsulfanyl group attached to an isoindoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylsulfanyl chloride with a suitable isoindoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The isoindoline core can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic reagents like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoindoline derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of leukotriene synthesis, which is significant in inflammatory responses .

Comparison with Similar Compounds

Properties

CAS No.

91948-93-5

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

3-tert-butylsulfanyl-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C15H21NOS/c1-5-10-16-13(17)11-8-6-7-9-12(11)14(16)18-15(2,3)4/h6-9,14H,5,10H2,1-4H3

InChI Key

IKNOIJKFDAGWSP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=O)SC(C)(C)C

Origin of Product

United States

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